molecular formula C20H21ClN4OS B6643316 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B6643316
M. Wt: 400.9 g/mol
InChI Key: SNUOOBIWLRNMEO-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a substituted acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step proceduresThe final step involves the acylation of the piperazine derivative with 5-chloro-2-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can act as a ligand for neurotransmitter receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific combination of a benzothiazole ring, a piperazine moiety, and a substituted acetamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-14-6-7-15(21)12-17(14)22-19(26)13-24-8-10-25(11-9-24)20-23-16-4-2-3-5-18(16)27-20/h2-7,12H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUOOBIWLRNMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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